1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione
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Overview
Description
1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EPPD and has been found to have numerous potential applications in various fields of study. In
Mechanism of Action
The mechanism of action of EPPD is not fully understood. However, it has been suggested that EPPD may act by inhibiting the activity of certain enzymes that are involved in the development of neurodegenerative diseases. EPPD has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
EPPD has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases. EPPD has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPPD in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. EPPD has also been found to have anti-inflammatory and anticancer properties, which may be useful in various fields of scientific research. However, one of the limitations of using EPPD in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of EPPD. One of the potential applications of EPPD is its use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of EPPD and its potential as a therapeutic agent. Additionally, further studies are needed to explore the anti-inflammatory and anticancer properties of EPPD and its potential applications in these fields of scientific research.
Synthesis Methods
The synthesis of EPPD involves a series of chemical reactions that lead to the formation of the final product. The starting materials used in the synthesis are piperazine-2,3-dione, 4-methyl-6-phenylpyrimidine-2-carbaldehyde, and ethylamine. These materials are reacted in the presence of a catalyst, such as palladium on carbon, to produce EPPD. The yield of the synthesis process is typically around 70-80%.
Scientific Research Applications
EPPD has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. EPPD has also been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-21-9-10-22(18(24)17(21)23)12-16-19-13(2)11-15(20-16)14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSMACVPNKAGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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